7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 5, and a 3-chloro-4-methylphenyl substituent at position 7 of the bicyclic core. The hydroxyl group at position 4 enhances polarity, while the chloro and methyl groups on the aryl ring at position 7 contribute to lipophilicity, influencing solubility and target interactions .
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWHEOSOZWZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions:
- Reagents: 2-Aminopyrimidines, α,β-unsaturated ketones or aldehydes
- Catalysts: Acidic or basic catalysts such as sodium hydroxide or p-toluenesulfonic acid
- Solvent: Ethanol, methanol, or dimethylformamide (DMF)
- Temperature: 80°C to 150°C
- Yield: Approximately 65-75% depending on the specific substrates and conditions
Example:
Cyclization of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol yields the pyrrolo[2,3-d]pyrimidine core with high purity.
Introduction of the 7-Hydroxy Group
The hydroxyl group at position 4 (as in 7H-pyrrolo[2,3-d]pyrimidin-4-ol) can be introduced through selective oxidation or hydroxylation of the corresponding methyl or methylene groups.
Method:
- Starting Material: 7H-pyrrolo[2,3-d]pyrimidine derivatives
- Oxidant: Hydrogen peroxide or tert-butyl hydroperoxide
- Conditions: Mild temperature (25-50°C), in the presence of catalysts such as molybdenum or iron salts
- Yield: Around 60-70%
This step ensures the formation of the hydroxyl functionality critical for subsequent substitution.
Functionalization at the 4-Oxygen Position
The conversion of the pyrimidine hydroxyl to a more reactive intermediate, such as a chloride or tosylate, facilitates subsequent substitution reactions.
Methods:
- Chlorination: Using thionyl chloride or phosphorus oxychloride (POCl₃) at 0–25°C
- Tosylation: Using p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature
- Outcome: Formation of 4-tosylate or 4-chloride derivatives with yields exceeding 80%
Example:
Reaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with TsCl in pyridine yields the 4-tosylate intermediate, which is a key precursor for further substitution.
Coupling with Aromatic Substituents
The aromatic groups, such as 3-chloro-4-methylphenyl and phenyl , are introduced via nucleophilic substitution or cross-coupling reactions.
Approaches:
- Nucleophilic aromatic substitution (SNAr): Using the 4-tosylate or 4-chloride intermediate with the appropriate aromatic amines or phenols under basic conditions (e.g., potassium carbonate in DMF)
- Palladium-catalyzed cross-coupling: Suzuki or Buchwald-Hartwig reactions to attach phenyl groups, especially for complex substitutions
Conditions:
- Temperature: 80-120°C
- Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or similar
- Solvent: Toluene, dioxane, or DMF
- Yields: Typically 70-85%, depending on the coupling partner
Final Hydroxylation and Purification
The last step involves ensuring the hydroxyl group at position 4 is intact and the compound is purified to high purity.
Purification Techniques:
- Column chromatography using silica gel
- Recrystallization from suitable solvents such as ethyl acetate or acetonitrile
- HPLC analysis to confirm >99% purity
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| 1 | Cyclization to form core | 2-aminopyrimidine + α,β-unsaturated compound, reflux in ethanol | 65-75% | Key heterocyclic scaffold formation |
| 2 | Hydroxylation at position 4 | Hydrogen peroxide, mild oxidation | 60-70% | Selective oxidation to form 4-hydroxy derivative |
| 3 | Chlorination/Tosylation | SOCl₂ or TsCl, pyridine | >80% | Activation for substitution |
| 4 | Aromatic substitution/coupling | SNAr or palladium catalysis | 70-85% | Attaching phenyl and substituted phenyl groups |
| 5 | Purification | Chromatography, recrystallization | >99% | Final high-purity product |
Research Findings and Innovations
Recent patents and studies highlight improvements such as:
- Reduced reaction times and higher yields by employing microwave-assisted synthesis or flow chemistry.
- Eco-friendly solvents and minimized waste through process intensification.
- One-pot synthesis approaches combining multiple steps to streamline manufacturing.
For instance, a patent discloses a four-step synthesis with overall yields exceeding 70%, utilizing mild conditions and high selectivity to minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 can act as a leaving group under acidic conditions, enabling substitution with amines or other nucleophiles. This reactivity is analogous to related pyrrolopyrimidine derivatives .
Example: Amination with Anilines
Reaction of the hydroxyl group with aniline derivatives under HCl catalysis yields 4-aminated products. A study on structurally similar compounds showed:
| Reaction Conditions | Yield (%) | By-Product Formation |
|---|---|---|
| 0.1 equiv HCl in EtOH, 80°C, 12 hrs | 87 | <5% solvolysis |
| 1.0 equiv HCl in H₂O, 100°C, 6 hrs | 92 | 8% hydrolysis |
Key factors:
-
Acid concentration : Higher HCl equivalents accelerate reaction rates but increase hydrolysis (e.g., formation of 4 -oxo derivatives) .
-
Solvent : Water suppresses side reactions compared to alcohols, improving selectivity .
Halogenation and Functionalization
The chloro and methyl groups on the phenyl ring influence electrophilic aromatic substitution (EAS) reactivity. While direct data on this compound is limited, studies on analogous systems suggest:
Chlorine Reactivity
-
The meta-chloro substituent directs EAS to para positions but is less reactive than unsubstituted phenyl rings due to steric and electronic effects.
-
Suzuki-Miyaura coupling with boronic acids is feasible at the 5-phenyl position under palladium catalysis.
Hydroxyl Group Activation
Protonation of the hydroxyl group enhances its leaving ability, enabling substitution:
This pathway is critical for converting hydroxyl to chloro derivatives, as seen in the synthesis of 4-chloro-pyrrolopyrimidines .
Base-Induced Rearrangements
Under strong basic conditions (e.g., NaOH), the compound may undergo ring-opening or rearrangement, though specific data requires further study.
Stability and Degradation Pathways
Hydrolytic Stability
The compound is stable in neutral aqueous solutions but degrades under acidic or alkaline conditions:
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | 4-oxo-pyrrolopyrimidine | 2.5 hrs |
| pH 13.0 (NaOH) | Ring-opened amide derivative | 1.8 hrs |
Thermal Stability
-
Decomposes above 250°C without melting.
-
No significant decomposition observed at 100°C for 24 hrs in inert atmospheres.
Cross-Coupling Reactions
The 5-phenyl group participates in palladium-catalyzed couplings:
Buchwald-Hartwig Amination
Reaction with aryl halides and Pd catalysts introduces secondary amines:
Yields range from 65–85% for similar substrates.
Comparative Reactivity Table
*Data extrapolated from structurally related compounds .
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study demonstrated that pyrazole derivatives can enhance anti-inflammatory effects while reducing ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Anticancer Properties
The compound has shown promise in anticancer research. Its structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation. For instance, derivatives have been identified as effective agents against various cancer cell lines, including HeLa cells, demonstrating their potential as therapeutic agents in oncology .
Neuroprotective Effects
Emerging studies suggest that pyrrolo[2,3-d]pyrimidine derivatives may offer neuroprotective benefits. They are being investigated for their ability to mitigate neurodegenerative processes by modulating oxidative stress and inflammation within neural tissues .
Biomarkers for Cellular Studies
Due to their unique photophysical properties, derivatives of this compound are being explored as biomarkers for lipid droplet visualization in cellular studies. This application is particularly relevant for distinguishing between cancerous and normal cells, enhancing the understanding of lipid metabolism in various diseases .
Fluorescent Probes
The compound's structure allows it to function as a fluorescent probe in biochemical assays. Its derivatives have been synthesized for use in imaging techniques, providing insights into cellular processes at a molecular level .
Organic Electronics
Research into the use of this compound in organic electronic devices is ongoing. Its electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential .
Case Studies
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Chlorine at position 4 (e.g., 354.24 g/mol analogue) improves electrophilicity, enabling nucleophilic substitution reactions .
4-Methoxyphenyl () introduces electron-donating effects, which could stabilize charge-transfer interactions in biological systems.
Biological Activity :
- F1386-0303 (5,7-diphenyl derivative) is a validated MAP4K4 inhibitor, suggesting that the target compound’s additional chloro and methyl groups may modulate selectivity or potency .
- Hydrazine derivatives () exhibit chelation properties, useful in metal-catalyzed reactions or metalloenzyme targeting.
Electronic and Solubility Effects :
Biological Activity
The compound 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No. 865546-59-4) is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H14ClN3O
- Molecular Weight : 335.79 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a chloro and methyl-substituted phenyl group.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit significant biological activities, particularly in the areas of cancer treatment and anti-inflammatory responses. The specific mechanisms of action for 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells.
- Interaction with DNA : Certain pyrrolo derivatives have been reported to bind to DNA, potentially interfering with replication and transcription processes.
Cytotoxicity Studies
Numerous studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The following table summarizes key findings:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 12.50 | Inhibition of cell proliferation |
| Compound B | NCI-H460 | 42.30 | Induction of apoptosis |
| Compound C | HepG2 | 26.00 | DNA intercalation |
| 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | TBD | TBD | TBD |
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer properties of various pyrrolo derivatives against breast cancer cell lines (MCF7). The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. -
Inflammatory Response Modulation :
Another investigation focused on the anti-inflammatory effects of similar compounds in models of chronic inflammation. The results suggested that these compounds could reduce inflammatory markers significantly compared to control groups.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, aromatic protons in the 3-chloro-4-methylphenyl group appear as distinct multiplets at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.0845 for C₁₉H₁₅ClN₃O⁺) .
- IR Spectroscopy : Detects hydroxyl (ν ~3427 cm⁻¹) and aromatic C-Cl (ν ~750 cm⁻¹) stretches .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
What in vitro assays are suitable for evaluating its kinase inhibitory activity?
Q. Advanced Research Focus
- Enzyme Inhibition Assays :
- Protocol : Incubate the compound with recombinant kinases (e.g., EGFR, JAK2) and ATP. Measure residual activity via ADP-Glo™ or radiometric assays .
- Data Interpretation : IC₅₀ values <1 μM indicate high potency (e.g., analogs like ABT-702 show IC₅₀ = 0.2 nM for adenosine kinase) .
- Cellular Assays : Use cancer cell lines (e.g., HCT-116) to assess antiproliferative effects via MTT assays. Compare with positive controls (e.g., staurosporine) .
How do structural modifications influence its pharmacological profile?
Q. Advanced SAR Analysis
What computational methods predict its binding mode to target kinases?
Q. Advanced Mechanistic Study
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues like Met793 in EGFR) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Validation : Correlate docking scores with experimental IC₅₀ values.
How is solubility optimized for in vivo studies?
Q. Applied Research Focus
- Formulation Strategies :
- Use co-solvents (e.g., PEG-400) or cyclodextrins to enhance aqueous solubility .
- Prepare prodrugs (e.g., phosphate esters) for improved bioavailability .
- Analytical Methods : Measure solubility via HPLC-UV at λ = 254 nm in buffers (pH 1.2–7.4) .
What stability-indicating methods ensure compound integrity under storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
